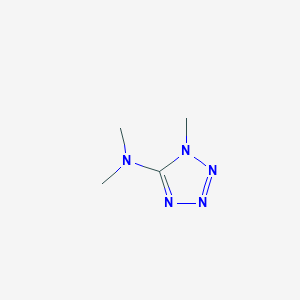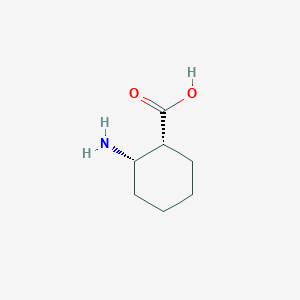
7-Chloro-4-(furan-3-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-(furan-3-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a chlorine atom at the 7th position and a furan ring at the 4th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(furan-3-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroquinoline and furan-3-carbaldehyde.
Condensation Reaction: The furan-3-carbaldehyde undergoes a condensation reaction with 4-chloroquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4-(furan-3-yl)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, particularly at the 2nd and 8th positions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Electrophilic Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of 7-amino-4-(furan-3-yl)quinoline.
Electrophilic Substitution: Formation of 2-bromo-7-chloro-4-(furan-3-yl)quinoline.
Oxidation: Formation of 4-(furan-3-yl)quinoline-2,3-dione.
Reduction: Formation of 4-(tetrahydrofuran-3-yl)quinoline.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Incorporated into polymers for enhanced thermal stability.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Medicine
Anticancer Agents: Shows potential in inhibiting the growth of cancer cells.
Antimalarial Agents: Studied for its efficacy against malaria-causing parasites.
Industry
Dyes and Pigments: Used in the synthesis of dyes with improved lightfastness.
Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-(furan-3-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of antimicrobial activity, it can interfere with the synthesis of nucleic acids and proteins in pathogens, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-4-(phenyl)quinoline: Similar structure but with a phenyl group instead of a furan ring.
7-Chloro-4-(thiophen-3-yl)quinoline: Similar structure but with a thiophene ring instead of a furan ring.
4-(Furan-3-yl)quinoline: Lacks the chlorine atom at the 7th position.
Uniqueness
7-Chloro-4-(furan-3-yl)quinoline is unique due to the presence of both a chlorine atom and a furan ring, which contribute to its distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
7-chloro-4-(furan-3-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-1-2-12-11(9-4-6-16-8-9)3-5-15-13(12)7-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMBAAMWXJDFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633438 |
Source


|
| Record name | 7-Chloro-4-(furan-3-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179380-95-1 |
Source


|
| Record name | 7-Chloro-4-(furan-3-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)






![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)




